2-Bromo-5-methylcyclohex-1-ene-1-carbaldehyde
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Overview
Description
2-Bromo-5-methylcyclohex-1-ene-1-carbaldehyde is an organic compound with the molecular formula C8H11BrO It is a derivative of cyclohexene, featuring a bromine atom and a methyl group attached to the ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methylcyclohex-1-ene-1-carbaldehyde typically involves the bromination of 5-methylcyclohex-1-ene-1-carbaldehyde. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, solvent, and bromine concentration, to achieve high yield and purity. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methylcyclohex-1-ene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2), through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or amines in an organic solvent.
Major Products Formed
Oxidation: 2-Bromo-5-methylcyclohex-1-ene-1-carboxylic acid.
Reduction: 2-Bromo-5-methylcyclohex-1-ene-1-methanol.
Substitution: 2-Hydroxy-5-methylcyclohex-1-ene-1-carbaldehyde or 2-Amino-5-methylcyclohex-1-ene-1-carbaldehyde.
Scientific Research Applications
2-Bromo-5-methylcyclohex-1-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its reactive aldehyde group.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methylcyclohex-1-ene-1-carbaldehyde largely depends on its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-cyclohexene-1-carbaldehyde: Similar structure but lacks the methyl group, which can influence its reactivity and applications.
2-Bromo-5-methylcyclohexanone:
Uniqueness
2-Bromo-5-methylcyclohex-1-ene-1-carbaldehyde is unique due to the presence of both a bromine atom and a methyl group on the cyclohexene ring, along with an aldehyde functional group. This combination of substituents provides distinct reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
183122-88-5 |
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Molecular Formula |
C8H11BrO |
Molecular Weight |
203.08 g/mol |
IUPAC Name |
2-bromo-5-methylcyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C8H11BrO/c1-6-2-3-8(9)7(4-6)5-10/h5-6H,2-4H2,1H3 |
InChI Key |
FCASAXWMSQYTCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=C(C1)C=O)Br |
Origin of Product |
United States |
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